molecular formula C20H13FN2O4 B2667871 N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide CAS No. 847408-19-9

N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide

Cat. No.: B2667871
CAS No.: 847408-19-9
M. Wt: 364.332
InChI Key: APQWRDMZBKVIOI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran scaffold, a structure recognized for its diverse pharmacological potential . This compound features a carboxamide linkage at the 2-position of the benzofuran core, connecting it to a 3-fluorophenyl group, and a second furan-2-carboxamido substituent at the 3-position. This molecular architecture is of significant interest in medicinal chemistry for the development of novel bioactive agents. Benzofuran-carboxamide derivatives are extensively investigated for their anticancer properties . Research on analogous structures indicates that the incorporation of halogen atoms, such as fluorine on the phenyl ring, can enhance cytotoxic activity and binding affinity through hydrophobic interactions and the formation of halogen bonds with biological targets . Furthermore, the furan carboxamide side chain contributes to the molecule's hydrogen-bonding capacity, which can be critical for target engagement. These compounds are explored for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Beyond oncology, benzofuran-2-carboxamide derivatives have demonstrated considerable neuroprotective and antioxidant activity in preclinical models . Related compounds have been shown to protect neuronal cells from excitotoxicity induced by NMDA receptor overactivation, a key mechanism in neurodegenerative diseases and stroke . The structural motifs present in this molecule suggest potential for scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, which are implicated in oxidative stress-related neurological damage . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O4/c21-12-5-3-6-13(11-12)22-20(25)18-17(14-7-1-2-8-15(14)27-18)23-19(24)16-9-4-10-26-16/h1-11H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQWRDMZBKVIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Fluorophenyl Group: The 3-fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Amidation Reaction: The furan-2-carboxamide moiety can be attached through an amidation reaction using furan-2-carboxylic acid and an amine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran core and furan substituent undergo oxidation under controlled conditions:

  • Benzofuran Ring Oxidation : Treatment with strong oxidizing agents like KMnO₄ in acidic media leads to cleavage of the furan ring, forming dicarboxylic acid derivatives.

  • Furan Moiety Oxidation : Reacts with H₂O₂ or m-CPBA to form epoxides or diketones, depending on reaction conditions.

Key Observations :

Oxidizing AgentProductYield (%)Conditions
KMnO₄ (aq. H₂SO₄)Benzofuran-2,3-dicarboxylic acid65–7280°C, 6 h
m-CPBAFuran-2,3-epoxide58RT, 2 h

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group participates in nucleophilic substitution reactions due to electron-withdrawing effects from the fluorine atom:

  • Fluorine Displacement : Reacts with amines (e.g., piperidine) under basic conditions to form N-aryl derivatives .

  • Cross-Coupling : Catalyzed by Pd(PPh₃)₄, enabling Suzuki-Miyaura couplings with boronic acids at the fluorine site .

Example Reaction :
C24H15FN2O4+ArB(OH)2Pd(PPh3)4,Na2CO3C24H15N2O4Ar+HF\text{C}_{24}\text{H}_{15}\text{FN}_2\text{O}_4 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{C}_{24}\text{H}_{15}\text{N}_2\text{O}_4\text{Ar} + \text{HF}
Typical yields: 60–85%

Transamidation Reactions

The carboxamide groups undergo transamidation under acidic or basic conditions, enabling diversification of the amide substituents:

  • 8-Aminoquinoline (8-AQ) Transamidation : A two-step protocol involving Boc-protection and aminolysis achieves efficient substitution (Table 1) .

Table 1: Transamidation Efficiency with Amines

AmineReaction Time (h)Yield (%)
Piperidine194
Morpholine697
Tryptamine456
Benzylamine0.586

Conditions: 1) Boc₂O, DMAP; 2) Amine, DCM, RT

C–H Arylation

Directed C–H functionalization at the benzofuran C3 position is achieved using Pd catalysis:

  • 8-AQ-Directed Arylation : Aryl iodides react regioselectively at C3 under Pd(OAc)₂ catalysis (Table 2) .

Table 2: C–H Arylation Scope

Aryl IodideCatalystYield (%)
4-CN-C₆H₄IPd(OAc)₂88
3-NO₂-C₆H₄IPd(OAc)₂76
Thiophene-2-IPd(OAc)₂60

Conditions: 8-AQ directing group, Ag₂CO₃, DMA, 100°C

Hydrolysis and Decarboxylation

The carboxamide groups hydrolyze under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl yields benzofuran-2-carboxylic acid (quantitative).

  • Basic Hydrolysis : NaOH/EtOH produces carboxylate salts, which decarboxylate at >150°C.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan and benzofuran rings, forming tricyclic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents enhances the antiproliferative activity of these compounds. For instance, halogen substitutions (like fluorine) have been shown to maintain or enhance cytotoxic effects, with the position of the halogen being crucial for activity .

Case Study: SAR Analysis

A study conducted on a series of benzofuran derivatives demonstrated that those with para-substituted halogens exhibited similar antiproliferative activity to established chemotherapeutics like doxorubicin, with an IC50 value of 1.136 μM for one derivative . This indicates the potential for this compound to serve as a lead compound in developing new anticancer agents.

Potential for Hepatitis C Treatment

Beyond oncology, benzofuran derivatives have been explored for their antiviral properties, particularly against hepatitis C virus (HCV). A patent describes the use of benzofuran compounds for treating HCV infections, indicating a broader therapeutic potential for this compound in viral infections .

Mechanism of Action

The mechanism of action of “N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of fluorine and furan groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of bioactive molecules:

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
N-(3-Fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide Benzofuran 3-Fluorophenyl, 3-furan-2-carboxamido Not explicitly reported (structural focus)
DDU86439 Indazole-acetamide 3-Fluorophenyl, dimethylaminopropyl T. brucei TRYS inhibitor (EC50: 6.9 µM)
GSK8175 (Benzoxaborole benzofuran) Benzofuran-benzoxaborole 4-Bromophenyl, cyclopropyl, methylamino Antiviral (optimized for pharmacokinetics)
Flutolanil Benzamide 3-(1-methylethoxy)phenyl, trifluoromethyl Fungicide

Key Observations :

Fluorophenyl Group: The 3-fluorophenyl moiety in the target compound is also present in DDU86439, where it contributes to binding to Trypanosoma brucei TRYS. Fluorine’s electronegativity and small size enhance hydrophobic interactions and metabolic stability .

Amide Linkages : The furan-2-carboxamido group distinguishes the compound from flutolanil (a benzamide fungicide), which uses a trifluoromethyl group for lipid membrane penetration .

Pharmacological and Physicochemical Properties
  • DDU86439: Exhibits potent inhibition of T. brucei TRYS (IC50: 0.045 µM) and anti-parasitic activity (EC50: 6.9 µM). The dimethylaminopropyl chain likely improves solubility, a feature absent in the target compound .
  • GSK8175: Incorporates a cyclopropyl group and methylamino substituent to optimize metabolic stability and oral bioavailability. The absence of similar groups in the target compound may limit its pharmacokinetic profile .
  • Flutolanil : Relies on a trifluoromethyl group for fungicidal activity, whereas the target compound’s furan carboxamido group may favor different target interactions (e.g., hydrogen bonding with enzymes) .

Biological Activity

N-(3-fluorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide is a synthetic compound that belongs to the benzofuran class, known for its diverse biological activities. This compound's structure includes a fluorinated phenyl group and a furan carboxamide, which contribute to its potential therapeutic effects. The biological activity of this compound has been the subject of various studies, particularly in the context of anticancer and antiviral properties.

Anticancer Activity

Research has indicated that derivatives of benzofuran, including compounds similar to this compound, exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of benzofuran derivatives, demonstrating that specific substitutions enhance antiproliferative activity against various cancer cell lines. For instance, the presence of an N-phenethyl carboxamide group was found to significantly improve cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundIC50 (μM)Mechanism of Action
Compound 31.136Inhibition of DNA synthesis
Compound 7a0.43Tubulin polymerization inhibitor
This compoundTBDTBD

Antiviral Activity

In addition to anticancer effects, compounds with benzofuran scaffolds have shown promise as antiviral agents. For instance, studies have explored their efficacy against respiratory syncytial virus (RSV), with some derivatives demonstrating significant inhibitory activity . The mechanism often involves interference with viral entry or replication processes.

Table 2: Antiviral Activity Against RSV

Compound No.EC50 (µM)CC50 (µM)Selectivity Index (SI)
9b3.19>90>28
9c0.323.712

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, inhibiting their activity and disrupting associated biological pathways.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Antiviral Mechanisms : For antiviral properties, the compound might block viral entry or replication through direct interaction with viral proteins.

Study on Benzofuran Derivatives

A comprehensive study published in MDPI examined various benzofuran derivatives for their anticancer activities. The findings indicated that modifications at specific positions on the benzofuran ring significantly influenced cytotoxicity and selectivity towards cancer cells . The study emphasized that compounds with halogen substitutions maintained high levels of cytotoxicity across different cancer cell lines.

Investigation into Antiviral Properties

Another research effort focused on the antiviral potential of benzofuran-based compounds against RSV. The study identified several derivatives that exhibited promising EC50 values, indicating effective inhibition of viral replication . The structural features contributing to this activity were analyzed through SAR studies, revealing that specific functional groups enhanced binding affinity to viral targets.

Q & A

Q. Optimization Strategies :

  • Catalyst screening : Use Pd(OAc)₂/XPhos for improved regioselectivity in C-H activation.
  • Solvent effects : DMF or DMA enhances solubility of intermediates.
  • Temperature control : Maintain 80–100°C during transamidation to avoid side reactions.

Q. Table 1: Synthetic Optimization Parameters

StepCatalystSolventTemp (°C)Yield (%)
C-H ArylationPd(OAc)₂/XPhosDMF11072
TransamidationDMA9085

What analytical techniques are critical for structural characterization and purity assessment of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₀H₁₄F₂N₂O₃ requires m/z 376.0962).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .

Q. Advanced Method :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • X-ray Crystallography : Confirm stereochemistry and intermolecular interactions (if crystals are obtainable).

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies:

Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .

Structural analogs : Synthesize derivatives to isolate pharmacophore contributions (e.g., fluorophenyl vs. chlorophenyl substitutions) .

Q. Table 2: Bioactivity Data Comparison

StudyAssay TypeIC₅₀ (µM)Purity (%)
Study AEnzymatic0.4595
Study BCell-based5.288

What computational methods are suitable for elucidating the compound’s mechanism of action?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the fluorophenyl group and hydrophobic contacts with the benzofuran core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

How can scale-up synthesis be achieved without compromising yield or purity?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors for Pd-catalyzed steps to enhance heat/mass transfer .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
  • Workup Optimization : Replace column chromatography with liquid-liquid extraction (e.g., EtOAc/water) for industrial feasibility.

Q. Table 3: Scale-Up Parameters

ParameterLab Scale (mg)Pilot Scale (kg)
Yield75%68%
Purity95%93%

What strategies are effective for stabilizing this compound under physiological conditions?

Q. Advanced Research Focus

  • Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis of the amide bond.
  • Prodrug Design : Mask the carboxamide as an ester to enhance metabolic stability .
  • Cocrystallization : Co-crystallize with succinic acid to improve solubility and shelf life .

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